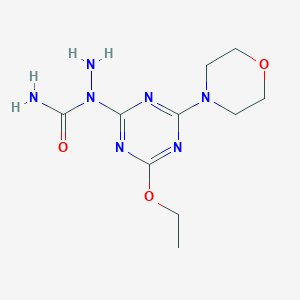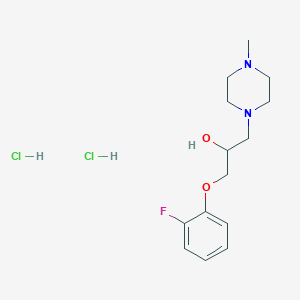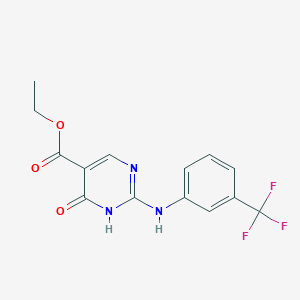
1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide is a chemical compound belonging to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4,6-trichloro-1,3,5-triazine, which is commercially available and serves as the core structure for further modifications.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with ethoxy group using sodium ethoxide in an appropriate solvent.
Morpholine Substitution: The second chlorine atom is then substituted with morpholine in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water at elevated temperatures.
Hydrazinecarboxamide Formation: Finally, the third chlorine atom is replaced with hydrazinecarboxamide under controlled conditions to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Condensation: It can participate in condensation reactions with carboxylic acids or amines to form amides or other condensation products.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activities, such as antibacterial, anticancer, and antiviral properties.
Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its ability to inhibit specific biological pathways in pests or weeds.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.
Biological Research: The compound is used as a tool in biological studies to investigate its effects on various cellular processes and molecular targets.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects, or interact with cellular proteins involved in cancer cell proliferation, resulting in anticancer activity.
Comparaison Avec Des Composés Similaires
1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide can be compared with other similar compounds, such as:
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have similar core structures but differ in the substituents attached to the triazine ring, leading to variations in their biological activities and applications.
4-Phenylthiazolyl-1,3,5-triazine Derivatives: These compounds have a phenylthiazole moiety attached to the triazine ring, which imparts different biological properties compared to the ethoxy and morpholino substituents.
Hexamethylmelamine: This compound is a well-known antitumor agent with a triazine core, but with different substituents, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-amino-1-(4-ethoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O3/c1-2-20-10-14-8(16-3-5-19-6-4-16)13-9(15-10)17(12)7(11)18/h2-6,12H2,1H3,(H2,11,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQBOEQHLMZJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C(=O)N)N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364099 |
Source


|
| Record name | Hydrazinecarboxamide, 1-[4-ethoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696625-76-0 |
Source


|
| Record name | Hydrazinecarboxamide, 1-[4-ethoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxy-2-methylphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5965484.png)
![(5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5965490.png)
![3-[(5-oxopyrrolidin-2-yl)methyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5965505.png)
![3-[2-[(2E)-2-[(2-hydroxyphenyl)methylene]hydrazino]thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B5965526.png)
![N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5,6-dimethyl-2-oxo-N-(oxolan-2-ylmethyl)-1H-pyridine-3-carboxamide](/img/structure/B5965528.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B5965531.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B5965539.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5965547.png)

![4-isopropoxybenzaldehyde [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5965573.png)


![[1-({1-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5965596.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B5965603.png)
